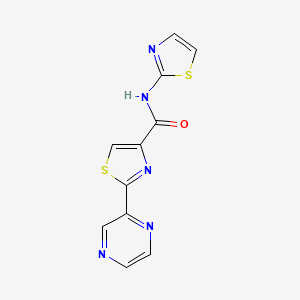
2-(pyrazin-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(pyrazin-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide" is a heterocyclic compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds with pyrazine and thiazole moieties, which are important in pharmaceutical chemistry due to their biological activities. For instance, pyrazole and thiazole derivatives are known to exhibit a broad spectrum of activities, including antiviral properties . Additionally, compounds with a pyrazine carboxamide group have been synthesized and evaluated for their antibacterial, antifungal, and anticancer activities .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including condensation and cross-coupling reactions. For example, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was achieved through a Suzuki cross-coupling reaction, starting from pyrazin-2-amine and 5-bromothiophene-2-carboxylic acid, mediated by TiCl4 . This suggests that a similar approach could be used for the synthesis of "2-(pyrazin-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide," with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds with pyrazine and thiazole units has been characterized using various spectroscopic techniques, including NMR, FT-IR, and mass spectrometry . Density Functional Theory (DFT) calculations have been employed to understand the electronic properties of these compounds, such as the frontier molecular orbitals (HOMO-LUMO), energy gap, and reactivity parameters . These analyses are crucial for predicting the behavior of the compound in chemical reactions and its potential biological activity.
Chemical Reactions Analysis
The chemical reactivity of pyrazine and thiazole derivatives can be influenced by the presence of various substituents. For instance, the electronic and nonlinear optical properties of the synthesized compounds were affected by different substituents, as observed in the DFT calculations . The antiviral activity of N-(1,4-disubstituted pyrazole-yl)-1,2,3-thiadiazole carboxamide derivatives against Tobacco mosaic virus (TMV) and Cucumber mosaic virus (CMV) indicates that these compounds can interact with biological targets, which could be a result of their chemical reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure and reactivity. The synthesized compounds' electronic properties, such as electron affinity and ionization energy, were calculated to understand their reactivity [1
Aplicaciones Científicas De Investigación
Photosynthetic Electron Transport Inhibitors
- Research has identified derivatives of pyrazoles, including compounds structurally related to "2-(pyrazin-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide," as potential inhibitors of photosynthetic electron transport. These compounds exhibit inhibitory properties that are comparable to commercial herbicides, suggesting their application in agricultural chemistry to control unwanted vegetation through their action on the photosynthetic apparatus of plants (Vicentini et al., 2005).
Antimicrobial and Anticancer Evaluation
- Another study focused on the synthesis of a compound closely related to "2-(pyrazin-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide" and evaluated its antibacterial, antifungal, and anticancer activities. The synthesized compound showed promising results against various bacterial and fungal strains, as well as against MDA-MB-231 breast cancer cells, indicating its potential in developing new treatments for infections and cancer (Senthilkumar et al., 2021).
Antibacterial Agents
- A study presented the design, synthesis, and evaluation of novel analogs incorporating the thiazolyl and pyrazolyl moieties for their antibacterial activity. These compounds, including variations of the original chemical structure , displayed significant activity against Staphylococcus aureus and Bacillus subtilis, highlighting their potential as promising antibacterial agents (Palkar et al., 2017).
Hybrid and Bioactive Cocrystals
- Research into the cocrystallization of pyrazinamide derivatives with hydroxybenzoic acids explored their structure, spectroscopic characteristics, and potential applications beyond their antimicrobial activity. These studies suggest applications in drug formulation and the development of new therapeutics with improved properties (Al-Otaibi et al., 2020).
Anti-inflammatory Activity
- A series of new thiadiazoles containing pyrazole and pyrrole nucleus were synthesized and evaluated for their anti-inflammatory activity. These studies demonstrate the potential of these compounds in developing new anti-inflammatory agents (Maddila et al., 2016).
Propiedades
IUPAC Name |
2-pyrazin-2-yl-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5OS2/c17-9(16-11-14-3-4-18-11)8-6-19-10(15-8)7-5-12-1-2-13-7/h1-6H,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBRNZBXOBFPAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NC(=CS2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyrazin-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclohexyl)-N-methyl-2-{[4-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2514462.png)
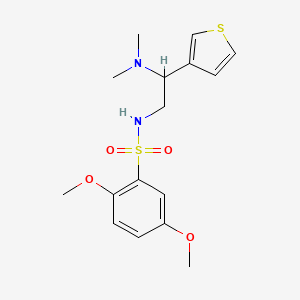
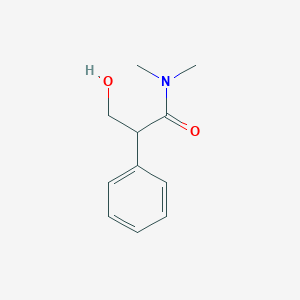

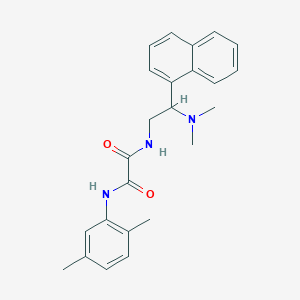
![2,3-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2514473.png)
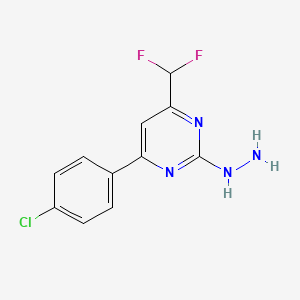

![N-(5-chloro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2514476.png)
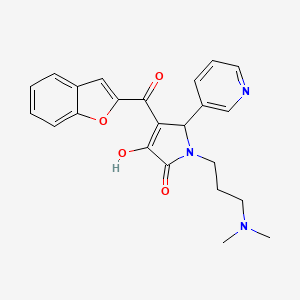
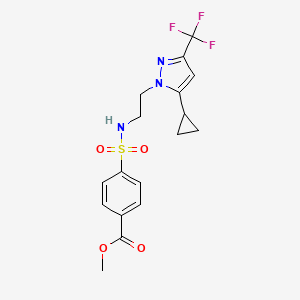
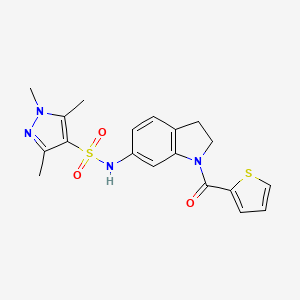
![1,3-dimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide](/img/structure/B2514482.png)
![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2514483.png)